Synthesis of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene from BINOL: An In-depth Technical Guide
Synthesis of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene from BINOL: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, a key intermediate in the development of chiral ligands and catalysts. This document details the prevalent synthetic methodologies for the protection of 1,1'-bi-2-naphthol (BINOL) using chloromethyl methyl ether (MOM-Cl), offering in-depth experimental protocols and a summary of critical data for laboratory application.
Introduction
1,1'-Bi-2-naphthol (BINOL) is a cornerstone in asymmetric synthesis, serving as a precursor to a vast array of chiral ligands and catalysts. The hydroxyl groups of BINOL often require protection to prevent undesired side reactions during subsequent molecular elaborations. The methoxymethyl (MOM) ether is a commonly employed protecting group for alcohols due to its straightforward installation, stability across a range of reaction conditions, and facile cleavage under acidic conditions. This guide focuses on the efficient synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene from BINOL, a critical step for many applications in asymmetric catalysis and materials science.[1][2][3]
Chemical Data Summary
A thorough understanding of the properties of the starting material and the desired product is crucial for successful synthesis and purification. The following table summarizes key data for (R)-BINOL and its MOM-protected derivative.
| Compound Name | (R)-1,1'-Bi-2-naphthol | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene |
| Abbreviation | (R)-BINOL | (R)-MOM-BINOL |
| CAS Number | 18531-94-7 | 173831-50-0 |
| Molecular Formula | C₂₀H₁₄O₂ | C₂₄H₂₂O₄[3] |
| Molecular Weight | 286.32 g/mol | 374.43 g/mol [3] |
| Appearance | White to off-white solid | White solid[3] |
| Melting Point | 208-211 °C | 101-105 °C |
| Optical Rotation | [α]D²⁰ +34° (c=1, THF) | [α]D²⁰ +92° (c=1, Chloroform) |
Synthetic Methodologies
The protection of BINOL as its bis(methoxymethyl) ether can be effectively achieved using two primary methods, differing in the choice of base. The selection of the appropriate method may depend on the scale of the reaction, the availability of reagents, and the desired reaction kinetics.
Method 1: Using a Strong Base (Sodium Hydride)
This protocol employs sodium hydride (NaH), a strong base, to deprotonate the hydroxyl groups of BINOL, forming the corresponding alkoxide which then reacts with MOM-Cl.
Under a nitrogen atmosphere, (R)-BINOL (5.72 g, 20 mmol) is added to a suspension of sodium hydride (2.40 g, 100 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (40 ml) at 0 °C with stirring.[2] The resulting solution is stirred at 0 °C for an additional 10 minutes. Chloromethyl methyl ether (3.65 ml, 48 mmol) is then added slowly to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for 4 hours.[2] The reaction is then carefully quenched, followed by standard aqueous work-up procedures including washing and drying of the organic layers. The solvent is subsequently removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Reagent | Molar Eq. | Molarity/Concentration | Volume/Mass |
| (R)-BINOL | 1.0 | - | 5.72 g |
| Sodium Hydride (60%) | 5.0 | - | 2.40 g |
| Chloromethyl methyl ether | 2.4 | - | 3.65 mL |
| Anhydrous THF | - | - | 40 mL |
Method 2: Using a Weaker Base (N,N-Diisopropylethylamine)
This alternative procedure utilizes N,N-diisopropylethylamine (DIPEA), a non-nucleophilic amine base, which is often preferred for its milder reaction conditions and easier handling compared to sodium hydride.
To a solution of (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol) in anhydrous dichloromethane (66 mL) in a three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, is added N,N-diisopropylethylamine (26.1 mL, 150 mmol) via syringe.[4] The resulting suspension is cooled in an ice-water bath. A solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL) is added dropwise to the stirred reaction mixture over 30 minutes.[4] Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 19 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into deionized water (200 mL) and extracted with dichloromethane. The combined organic layers are washed successively with 1 M aqueous HCl and 5% aqueous NaHCO₃, and then dried over anhydrous sodium sulfate.[4] After filtration, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield the desired product.[4]
| Reagent | Molar Eq. | Molarity/Concentration | Volume/Mass |
| (R)-BINOL | 1.0 | - | 12.1 g |
| N,N-Diisopropylethylamine | 3.55 | - | 26.1 mL |
| Chloromethyl methyl ether | 3.76 | - | 12.1 mL |
| Anhydrous Dichloromethane | - | - | 81 mL (total) |
Reaction Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene.
Caption: Workflow for MOM protection of BINOL using NaH.
Caption: Workflow for MOM protection of BINOL using DIPEA.
